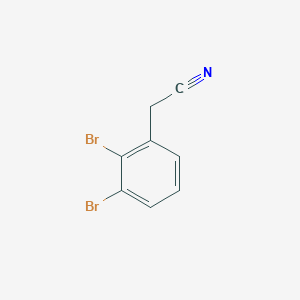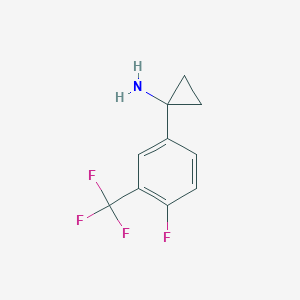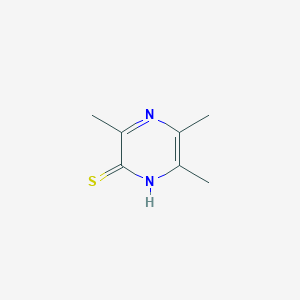
3,5,6-Trimethylpyrazine-2(1H)-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5,6-Trimethylpyrazine-2(1H)-thione: is an organic compound belonging to the pyrazine family. Pyrazines are known for their aromatic properties and are often used in various chemical and biological applications. This particular compound is characterized by the presence of three methyl groups and a thione group attached to the pyrazine ring, which imparts unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5,6-Trimethylpyrazine-2(1H)-thione typically involves the reaction of 3,5,6-trimethylpyrazine with sulfur-containing reagents. One common method is the reaction of 3,5,6-trimethylpyrazine with Lawesson’s reagent or phosphorus pentasulfide (P2S5) under controlled conditions. The reaction is usually carried out in an inert solvent such as toluene or xylene at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. The final product is typically purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions: 3,5,6-Trimethylpyrazine-2(1H)-thione undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to the corresponding thiol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents, nitrating agents.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
3,5,6-Trimethylpyrazine-2(1H)-thione has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules. It is also used in the study of reaction mechanisms and kinetics.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cardiovascular diseases and neurodegenerative disorders.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3,5,6-Trimethylpyrazine-2(1H)-thione involves its interaction with various molecular targets and pathways. The thione group can act as a nucleophile, participating in reactions with electrophilic species. Additionally, the compound’s aromatic nature allows it to interact with biological macromolecules, potentially affecting their function. Specific pathways and targets may vary depending on the application and context of use.
Comparison with Similar Compounds
3,5,6-Trimethylpyrazine-2-formic acid: Shares the pyrazine core structure but has a formic acid group instead of a thione group.
2-Hydroxy-3,5,6-trimethylpyrazine: Contains a hydroxyl group, leading to different chemical reactivity and applications.
Tetramethylpyrazine: Lacks the thione group, resulting in distinct chemical and biological properties.
Uniqueness: 3,5,6-Trimethylpyrazine-2(1H)-thione is unique due to the presence of the thione group, which imparts specific reactivity and potential biological activities not observed in its analogs. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C7H10N2S |
|---|---|
Molecular Weight |
154.24 g/mol |
IUPAC Name |
3,5,6-trimethyl-1H-pyrazine-2-thione |
InChI |
InChI=1S/C7H10N2S/c1-4-5(2)9-7(10)6(3)8-4/h1-3H3,(H,9,10) |
InChI Key |
LHVKHMOLTUTFCM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(C(=S)N1)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-methyl-2H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B15244587.png)
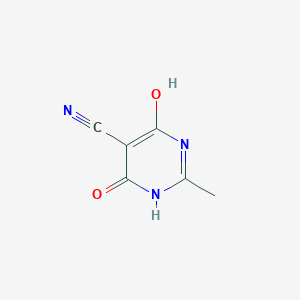
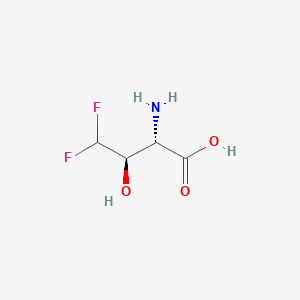
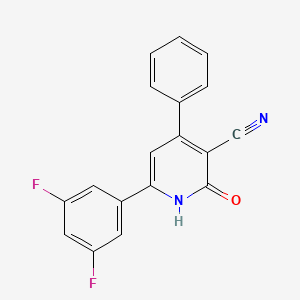
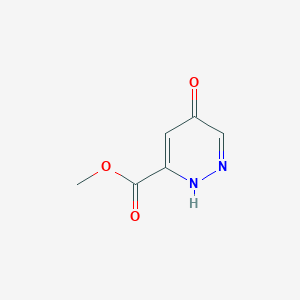
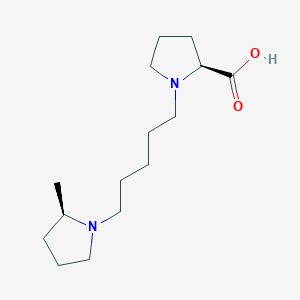


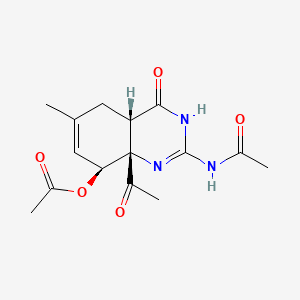

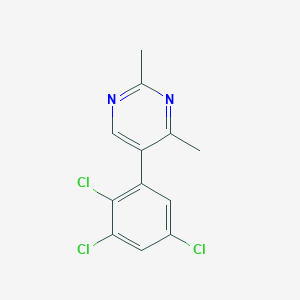
![7,18-bis[2-(2,6-dichlorophenyl)ethyl]-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B15244694.png)
